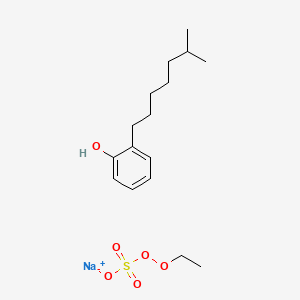
Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol is a complex organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol, often involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a strong nucleophile under high temperature and pressure conditions . For instance, chlorobenzene can react with sodium hydroxide at elevated temperatures to produce phenol .
Industrial Production Methods
Industrial production of phenols typically involves the Hock process, where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to yield phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Various reducing agents can be used to convert quinones back to hydroquinones.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
Scientific Research Applications
Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of its hydrophobic and hydrophilic regions with different molecules, facilitating their dispersion in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Nonylphenol ethoxylates: Similar in function but differ in the length of the ethoxy chain and the structure of the hydrophobic group.
Uniqueness
Sodium;ethoxy sulfate;2-(6-methylheptyl)phenol is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
67759-39-1 |
|---|---|
Molecular Formula |
C16H27NaO6S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;ethoxy sulfate;2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O.C2H6O5S.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;1-2-6-7-8(3,4)5;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;2H2,1H3,(H,3,4,5);/q;;+1/p-1 |
InChI Key |
HVQNYOXTPMIEIB-UHFFFAOYSA-M |
Canonical SMILES |
CCOOS(=O)(=O)[O-].CC(C)CCCCCC1=CC=CC=C1O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















